molecular formula C20H21N5O3 B3585118 MFCD02369156

MFCD02369156

Cat. No.: B3585118
M. Wt: 379.4 g/mol
InChI Key: CYHMICNZCNNMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the registry number MFCD02369156 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02369156 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This involves the use of large-scale reactors and continuous flow processes to produce the compound efficiently. The industrial production methods are designed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: MFCD02369156 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD02369156 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02369156 involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action include signal transduction pathways, metabolic pathways, and gene expression pathways.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-25(27)16-7-5-15(6-8-16)19-22-18-4-2-1-3-17(18)20(23-19)21-9-10-24-11-13-28-14-12-24/h1-8H,9-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHMICNZCNNMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD02369156
Reactant of Route 2
Reactant of Route 2
MFCD02369156
Reactant of Route 3
Reactant of Route 3
MFCD02369156
Reactant of Route 4
Reactant of Route 4
MFCD02369156
Reactant of Route 5
Reactant of Route 5
MFCD02369156
Reactant of Route 6
Reactant of Route 6
MFCD02369156

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.